molecular formula C31H51N3O5 B11523643 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide

Cat. No.: B11523643
M. Wt: 545.8 g/mol
InChI Key: UKRUUTLIXVECBW-UHFFFAOYSA-N
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Description

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide involves multiple steps. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by reduction to the amine. This intermediate is then reacted with a suitable acid chloride to form the final amide product .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group typically results in the formation of quinones, while reduction of the amide group yields the corresponding amine .

Scientific Research Applications

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.

    Biology: Investigated for its potential role in protecting cells from oxidative stress.

    Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in various diseases.

    Industry: Employed as a stabilizer in the production of polymers and other materials.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the scavenging of free radicals and the inhibition of oxidative chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide apart from similar compounds is its unique spiro structure, which enhances its stability and effectiveness as an antioxidant. This structural feature allows it to provide superior protection against oxidative degradation compared to other antioxidants .

Properties

Molecular Formula

C31H51N3O5

Molecular Weight

545.8 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl)ethyl]propanamide

InChI

InChI=1S/C31H51N3O5/c1-26(2,3)21-16-20(17-22(24(21)36)27(4,5)6)12-13-23(35)32-14-15-34-25(37)39-31(30(34,11)38)18-28(7,8)33-29(9,10)19-31/h16-17,33,36,38H,12-15,18-19H2,1-11H3,(H,32,35)

InChI Key

UKRUUTLIXVECBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CCNC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)(C)O)C

Origin of Product

United States

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